N-[(E)-(4-chlorophenyl)methylideneamino]-N'-[(Z)-(4-chlorophenyl)methylideneamino]pentanediamide
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Overview
Description
N-[(E)-(4-chlorophenyl)methylideneamino]-N’-[(Z)-(4-chlorophenyl)methylideneamino]pentanediamide is a synthetic organic compound characterized by the presence of two chlorophenyl groups attached to a pentanediamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-(4-chlorophenyl)methylideneamino]-N’-[(Z)-(4-chlorophenyl)methylideneamino]pentanediamide typically involves a condensation reaction between 4-chlorobenzaldehyde and pentanediamine. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated to promote the formation of the imine bonds, resulting in the desired product .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-[(E)-(4-chlorophenyl)methylideneamino]-N’-[(Z)-(4-chlorophenyl)methylideneamino]pentanediamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions with reagents such as sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted chlorophenyl derivatives.
Scientific Research Applications
N-[(E)-(4-chlorophenyl)methylideneamino]-N’-[(Z)-(4-chlorophenyl)methylideneamino]pentanediamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[(E)-(4-chlorophenyl)methylideneamino]-N’-[(Z)-(4-chlorophenyl)methylideneamino]pentanediamide involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in pathways related to inflammation and cell proliferation .
Comparison with Similar Compounds
Similar Compounds
- N-[(E)-(4-chlorophenyl)methylidene]-2-propanamine
- N’-[(E)-(4-chlorophenyl)(phenyl)methylidene]-4-methylbenzenesulfonohydrazide
- N’-[(E)-(4-chlorophenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
Uniqueness
N-[(E)-(4-chlorophenyl)methylideneamino]-N’-[(Z)-(4-chlorophenyl)methylideneamino]pentanediamide is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. The presence of two chlorophenyl groups and the pentanediamide backbone contribute to its stability and reactivity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C19H18Cl2N4O2 |
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Molecular Weight |
405.3 g/mol |
IUPAC Name |
N-[(E)-(4-chlorophenyl)methylideneamino]-N'-[(Z)-(4-chlorophenyl)methylideneamino]pentanediamide |
InChI |
InChI=1S/C19H18Cl2N4O2/c20-16-8-4-14(5-9-16)12-22-24-18(26)2-1-3-19(27)25-23-13-15-6-10-17(21)11-7-15/h4-13H,1-3H2,(H,24,26)(H,25,27)/b22-12-,23-13+ |
InChI Key |
VHFJBCKFUNLZLE-SEKXJNOLSA-N |
Isomeric SMILES |
C1=CC(=CC=C1/C=N/NC(=O)CCCC(=O)N/N=C\C2=CC=C(C=C2)Cl)Cl |
Canonical SMILES |
C1=CC(=CC=C1C=NNC(=O)CCCC(=O)NN=CC2=CC=C(C=C2)Cl)Cl |
Origin of Product |
United States |
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